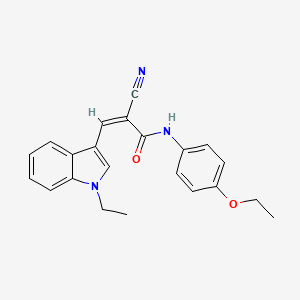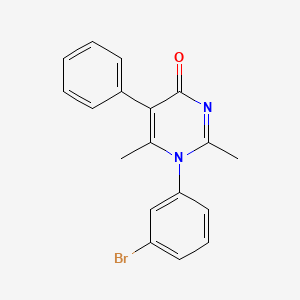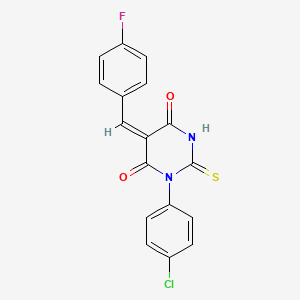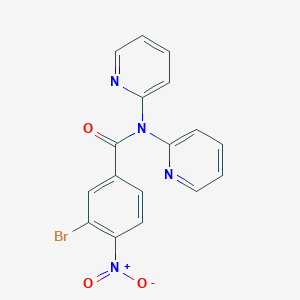![molecular formula C19H16ClFN2O2 B3442820 3-(2-chlorophenyl)-N-[2-(4-fluorophenyl)ethyl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B3442820.png)
3-(2-chlorophenyl)-N-[2-(4-fluorophenyl)ethyl]-5-methyl-4-isoxazolecarboxamide
Vue d'ensemble
Description
3-(2-chlorophenyl)-N-[2-(4-fluorophenyl)ethyl]-5-methyl-4-isoxazolecarboxamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has been developed as a targeted therapy for non-small cell lung cancer (NSCLC). It has been found to be effective in treating NSCLC patients with EGFR T790M mutation, which is a common resistance mechanism to first-generation EGFR TKIs.
Mécanisme D'action
3-(2-chlorophenyl)-N-[2-(4-fluorophenyl)ethyl]-5-methyl-4-isoxazolecarboxamide selectively inhibits the activity of mutant EGFR, including EGFR T790M, by binding to the ATP-binding site of the kinase domain. This leads to the inhibition of downstream signaling pathways, such as PI3K/AKT and MAPK/ERK, which are involved in cell proliferation, survival, and angiogenesis.
Biochemical and Physiological Effects:
3-(2-chlorophenyl)-N-[2-(4-fluorophenyl)ethyl]-5-methyl-4-isoxazolecarboxamide has been shown to induce apoptosis and cell cycle arrest in NSCLC cells with EGFR T790M mutation. It also inhibits angiogenesis and metastasis in preclinical models. In clinical trials, 3-(2-chlorophenyl)-N-[2-(4-fluorophenyl)ethyl]-5-methyl-4-isoxazolecarboxamide has been well-tolerated with manageable adverse effects, such as diarrhea, rash, and nausea.
Avantages Et Limitations Des Expériences En Laboratoire
3-(2-chlorophenyl)-N-[2-(4-fluorophenyl)ethyl]-5-methyl-4-isoxazolecarboxamide has several advantages for lab experiments, including its high selectivity for mutant EGFR, its potency in inhibiting downstream signaling pathways, and its ability to overcome resistance to first-generation EGFR TKIs. However, its limitations include the need for specialized equipment and expertise to synthesize and test the compound, as well as the potential for off-target effects and resistance development.
Orientations Futures
1. Combination therapy: 3-(2-chlorophenyl)-N-[2-(4-fluorophenyl)ethyl]-5-methyl-4-isoxazolecarboxamide is currently being tested in combination with other targeted therapies, such as MET inhibitors, to improve its efficacy and overcome resistance mechanisms.
2. Biomarker discovery: Further research is needed to identify predictive biomarkers for 3-(2-chlorophenyl)-N-[2-(4-fluorophenyl)ethyl]-5-methyl-4-isoxazolecarboxamide response and resistance, which could help to personalize treatment for NSCLC patients.
3. CNS penetration: 3-(2-chlorophenyl)-N-[2-(4-fluorophenyl)ethyl]-5-methyl-4-isoxazolecarboxamide has limited penetration into the central nervous system (CNS), which is a common site of metastasis in NSCLC. Therefore, there is a need to develop strategies to improve CNS penetration and efficacy.
4. Resistance mechanisms: Continued research is needed to understand the mechanisms of resistance to 3-(2-chlorophenyl)-N-[2-(4-fluorophenyl)ethyl]-5-methyl-4-isoxazolecarboxamide and develop strategies to overcome them.
5. Other cancer types: 3-(2-chlorophenyl)-N-[2-(4-fluorophenyl)ethyl]-5-methyl-4-isoxazolecarboxamide has shown activity in other cancer types with EGFR mutations, such as head and neck squamous cell carcinoma and colorectal cancer. Therefore, further research is needed to explore its potential in these indications.
Applications De Recherche Scientifique
3-(2-chlorophenyl)-N-[2-(4-fluorophenyl)ethyl]-5-methyl-4-isoxazolecarboxamide has been extensively studied in preclinical and clinical trials for its efficacy and safety in treating NSCLC patients with EGFR T790M mutation. It has shown promising results in improving progression-free survival and overall response rate compared to chemotherapy or other EGFR TKIs.
Propriétés
IUPAC Name |
3-(2-chlorophenyl)-N-[2-(4-fluorophenyl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN2O2/c1-12-17(18(23-25-12)15-4-2-3-5-16(15)20)19(24)22-11-10-13-6-8-14(21)9-7-13/h2-9H,10-11H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISFQTJYSMNMJJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorophenyl)-N-[2-(4-fluorophenyl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl 3-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B3442741.png)


![1-[1-(4-methoxyphenyl)-5-methyl-7-phenyl-1H-imidazo[4,5-b]pyridin-6-yl]ethanone](/img/structure/B3442767.png)
![4-(4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)-2-methyl-3-butyn-2-ol](/img/structure/B3442785.png)

![4-phenyl-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-5(7H)-one](/img/structure/B3442807.png)




![2-(2-{[(1-benzyl-1H-benzimidazol-2-yl)thio]methyl}-1H-benzimidazol-1-yl)acetamide](/img/structure/B3442829.png)
